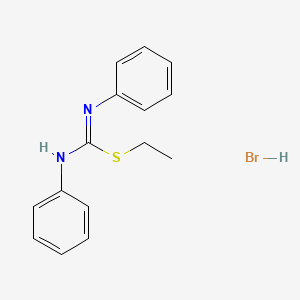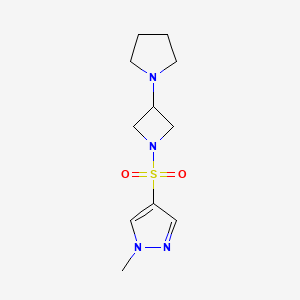
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl N,N'-diphenylcarbamimidothioate hydrobromide is a useful research compound. Its molecular formula is C15H17BrN2S and its molecular weight is 337.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ethylene Oxide Sterilization in Medical Devices
One area of significant scientific research relates to the sterilization of medical devices, where compounds like ethylene oxide are explored for their efficacy and safety. Ethylene oxide sterilization is a critical process in medical device preparation, offering a range of applications due to its effectiveness in sterilizing devices that cannot withstand high temperatures. Research in this domain focuses on cycle design, validation, and developing mathematical models to integrate lethality, enhancing process flexibility without compromising safety (Mendes, Brandão, & Silva, 2007).
Toxicity and Environmental Impact of Ethyl Carbamate
Another research area involves the study of ethyl carbamate (urethane), particularly its occurrence, toxicity, and impact on health. Ethyl carbamate is found in fermented foods and beverages, posing potential health risks due to its genotoxic and carcinogenic properties. Studies aim to understand its formation mechanisms, detection methods, and strategies to reduce its levels in food, contributing to safer consumption practices (Weber & Sharypov, 2009).
Advances in Organic Thermoelectric Materials
Research on organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT), explores their potential in converting temperature differences into electrical energy. This research is crucial for developing new energy sources and improving energy efficiency. Studies focus on enhancing the electrical conductivity and thermoelectric performance of PEDOT-based materials, offering insights into future organic electronic technologies (Zhu, Liu, Jiang, Xu, & Liu, 2017).
Environmental Fate of Alkylphenol Ethoxylates
The environmental behavior of alkylphenol ethoxylates (APEs) and their degradation products is a significant concern due to their endocrine-disrupting effects. Research in this area investigates the fate, transport, and impact of APEs in aquatic environments, aiming to understand their persistence and potential risks to wildlife and humans. This knowledge is essential for developing strategies to mitigate environmental exposure and protect ecosystem health (Ying, Williams, & Kookana, 2002).
Exploration of Conducting Polymers in Wound Care
Intrinsically conducting polymers (CPs) hold promise for advanced wound care and skin tissue engineering. Their electrical conductivity can facilitate accelerated wound healing and controlled drug delivery. Research in this domain focuses on developing CP-based wound dressings and hydrogels, exploring their potential in promoting enhanced wound healing and skin regeneration (Talikowska, Fu, & Lisak, 2019).
Properties
IUPAC Name |
ethyl N,N'-diphenylcarbamimidothioate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S.BrH/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14;/h3-12H,2H2,1H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCDSMSNBVLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=CC=C1)NC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Cyclopropyl-2-[1-(3-methylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2727846.png)
![2,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2727850.png)
![morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone](/img/structure/B2727851.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2727855.png)
![6-(Pyridin-4-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2727858.png)
![3-amino-4,6-dimethyl-N-(oxolan-2-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2727859.png)

![7-chloro-N-(3,4-diethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727861.png)

![N-[3-(2,2-Dimethylpropanoyl)phenyl]prop-2-enamide](/img/structure/B2727863.png)
![N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2727867.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2727868.png)

